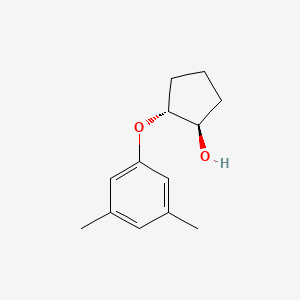![molecular formula C9H11N3O4S B13367903 N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide](/img/structure/B13367903.png)
N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(Acetylamino)sulfonyl]-3-pyridinyl}acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a sulfonyl group, and a pyridinyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide typically involves multiple steps, starting with the preparation of the pyridinyl ring followed by the introduction of the acetylamino and sulfonyl groups. One common method involves the reaction of 3-pyridinecarboxylic acid with acetic anhydride to form the acetylamino derivative. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
化学反应分析
Types of Reactions
N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and may be carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The pyridinyl ring can also participate in π-π stacking interactions, further enhancing the compound’s binding affinity .
相似化合物的比较
Similar Compounds
- N-{2-[(acetylamino)sulfonyl]phenyl}acetamide
- 3′-N-[[4-(acetylamino)phenyl]sulfonyl]-3′-N-demethylazithromycin
Uniqueness
N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide is unique due to the presence of the pyridinyl ring, which imparts distinct chemical and biological properties compared to similar compounds with phenyl rings. This structural difference can result in variations in reactivity, binding affinity, and overall biological activity.
属性
分子式 |
C9H11N3O4S |
|---|---|
分子量 |
257.27 g/mol |
IUPAC 名称 |
N-[2-(acetylsulfamoyl)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C9H11N3O4S/c1-6(13)11-8-4-3-5-10-9(8)17(15,16)12-7(2)14/h3-5H,1-2H3,(H,11,13)(H,12,14) |
InChI 键 |
BRJKEKIPLFYFMH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(N=CC=C1)S(=O)(=O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367825.png)
![3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367826.png)
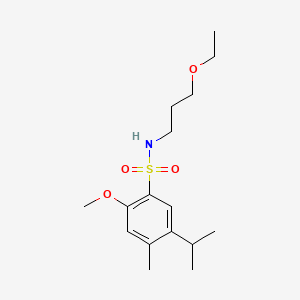
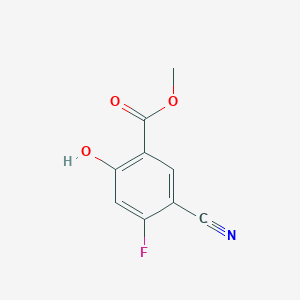
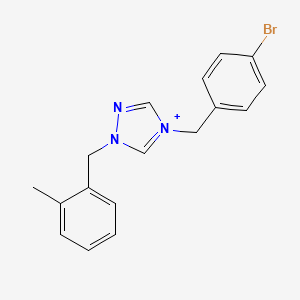
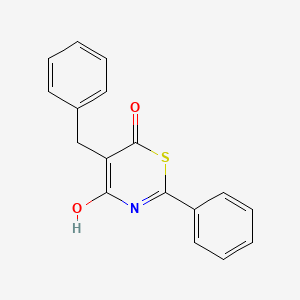

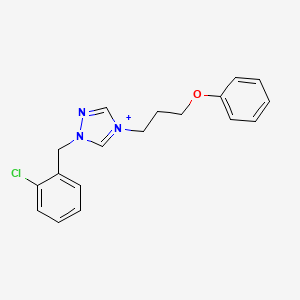
![N-[1-(4-chlorophenyl)ethyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367871.png)
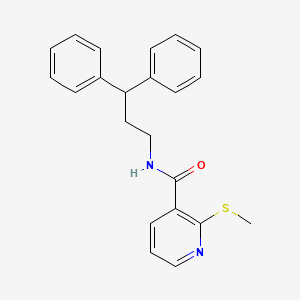
![5-isopropyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B13367883.png)
![3-[(dimethylamino)methyl]-1-methylthieno[3,4-c][2]benzothiepin-10(5H)-one](/img/structure/B13367886.png)
![6-(3,4-Dimethoxybenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367890.png)
